molecular formula C18H28N2O4S B10972209 1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B10972209
M. Wt: 368.5 g/mol
InChI Key: BHFJXIYNMKJMGS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves several steps. One common method includes the reaction of cyclohexylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine under similar conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

  • 1-Cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

1-cyclohexyl-4-(3,4-dimethoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H28N2O4S/c1-23-17-9-8-16(14-18(17)24-2)25(21,22)20-12-10-19(11-13-20)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3

InChI Key

BHFJXIYNMKJMGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3)OC

Origin of Product

United States

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